

Biochemical and physicochemical properties of S-acetyl-L-glutathione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: S-acetyl-L-glutathione

Cat. No.: B7981724

[Get Quote](#)

An In-depth Technical Guide to the Biochemical and Physicochemical Properties of **S-acetyl-L-glutathione**

Introduction: Overcoming the Glutathione Delivery Challenge

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is rightfully termed the body's "master antioxidant."^{[1][2]} It is integral to detoxification, immune function, and maintaining cellular redox homeostasis.^{[1][3][4]} Despite its critical physiological roles, the therapeutic potential of direct oral GSH supplementation is severely hampered by its inherent instability in the digestive tract and poor bioavailability.^{[1][5][6]} To circumvent these limitations, **S-acetyl-L-glutathione** (SAG) was developed. SAG is a prodrug form of glutathione where an acetyl group is covalently attached to the sulfur atom of the cysteine residue.^{[5][7]} This structural modification confers enhanced stability and lipophilicity, establishing SAG as a superior molecule for effectively elevating intracellular glutathione levels.^{[7][8][9][10]} This guide offers a comprehensive technical examination of the physicochemical properties, biochemical mechanisms, and analytical methodologies pertinent to **S-acetyl-L-glutathione**, designed for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Profile of S-acetyl-L-glutathione

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and formulation development. The key distinction of SAG lies in the S-acetylation, which transforms its behavior in biological and chemical systems compared to its parent compound, GSH.

Molecular Structure and Identifiers

S-acetyl-L-glutathione is chemically designated as L-γ-glutamyl-S-acetyl-L-cysteinyl-glycine. [11][12] The addition of the acetyl group (CH_3CO) to the thiol (-SH) group of the cysteine residue is the cornerstone of its enhanced stability and bioavailability.

Simplified structure of **S-acetyl-L-glutathione**.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **S-acetyl-L-glutathione**, which are critical for its handling, formulation, and analysis.

Property	Value	Source(s)
CAS Number	3054-47-5	[11][12][13]
Molecular Formula	$\text{C}_{12}\text{H}_{19}\text{N}_3\text{O}_7\text{S}$	[11][12][13]
Molecular Weight	349.4 g/mol	[11][12][13]
Appearance	Crystalline solid	[11]
Purity (Typical)	≥98%	[11][12]
Solubility	~1 mg/mL in PBS (pH 7.2); Soluble in hot water.	[11][12][14][15][16]
Storage Conditions	-20°C for long-term; 2-8°C under inert gas for short-term.	[11][14][16]
Stability	≥4 years at -20°C (solid). Aqueous solutions unstable >1 day.	[11]

Part 2: Biochemical Hallmarks and Mechanism of Action

The therapeutic and research value of SAG is derived from its unique biochemical behavior, which is engineered to solve the delivery problem of GSH.

Enhanced Stability and Oral Bioavailability

The primary advantage of SAG over GSH is its superior stability. The S-acetyl group serves two protective functions:

- Steric Hindrance: It physically shields the reactive thiol group, preventing its oxidation to glutathione disulfide (GSSG).[4][17]
- Enzymatic Resistance: It protects the molecule from degradation by peptidases and γ -glutamyl transpeptidases in the gastrointestinal tract.[5][18][19]

This enhanced stability ensures that a greater fraction of the ingested dose survives transit to the small intestine for absorption. Furthermore, the acetyl group increases the lipophilicity of the molecule, allowing it to be absorbed more readily across the intestinal epithelium and into circulation.[9][19]

Cellular Uptake and Intracellular Activation

SAG functions as a highly efficient intracellular GSH delivery system. Unlike GSH, which requires specific membrane transporters, SAG's increased lipophilicity allows it to passively diffuse across the cell membrane.[9]

Once inside the cell, the molecule undergoes a critical activation step. Cytoplasmic enzymes known as thioesterases rapidly hydrolyze the thioester bond, cleaving the acetyl group and releasing fully functional, reduced glutathione (GSH) directly into the cytosol.[2][7][11][12][14] This "Trojan horse" mechanism bypasses the need for de novo synthesis and ensures that GSH is delivered precisely where it is most needed.

[Click to download full resolution via product page](#)**Cellular uptake and activation of S-acetyl-L-glutathione.**

Pharmacokinetic Profile

Pharmacokinetic studies in humans have demonstrated that after a single oral dose of SAG, the parent compound is often not quantifiable in plasma.[20] This suggests that deacetylation is a rapid process, likely occurring during or immediately after absorption. The administration of SAG leads to a statistically significant increase in the levels of GSH within both plasma and, crucially, in erythrocytes, which serve as a reliable reservoir and indicator of systemic GSH status.[8][20] This contrasts sharply with oral administration of GSH, which fails to produce a clinically meaningful increase in circulating glutathione.[6]

Part 3: Synthesis and Analytical Methodologies

For drug development and research applications, robust synthesis and analytical methods are paramount for ensuring the quality, purity, and efficacy of **S-acetyl-L-glutathione**.

Chemical Synthesis and Purification Workflow

Several methods for the synthesis of SAG have been developed. An efficient, scalable, one-step process involves the selective S-acetylation of glutathione using a mixed solvent system of DMF-TFA with Cobalt (II) chloride as a catalyst, achieving high yield (91%) and purity (99.7%).[10][21] An older, established method uses acetic anhydride in an acetic acid solution in the presence of perchloric acid.[22]

Regardless of the synthetic route, purification is critical. The primary impurities are typically unreacted GSH and its oxidized form, GSSG.[23] Recrystallization is an effective method for removing these impurities to yield a high-purity final product.[23]

General workflow for SAG synthesis and purification.

Experimental Protocols

The following protocols provide standardized methods for the quality control of SAG and the assessment of its biological activity.

Protocol 1: HPLC Method for Purity Analysis of **S-acetyl-L-glutathione**

- **Rationale:** This protocol uses reversed-phase high-performance liquid chromatography (HPLC) to separate SAG from its potential impurities, allowing for accurate quantification of

its purity. This is the gold-standard method for quality assurance.

- Methodology:
 - Reagent Preparation:
 - Mobile Phase A: 0.1% Sulfuric Acid in HPLC-grade water.
 - Mobile Phase B: Acetonitrile (HPLC grade).
 - Standard Preparation:
 - Accurately weigh and dissolve SAG reference standard in Mobile Phase A to a final concentration of 1 mg/mL.
 - Sample Preparation:
 - Prepare the SAG sample to be tested in the same manner as the standard.
 - Chromatographic Conditions:
 - Instrument: HPLC system with UV-Vis Detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).[\[24\]](#)
 - Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Detection Wavelength: 200 nm.[\[24\]](#)
 - Injection Volume: 20 μ L.
 - Data Analysis:
 - Run the standard to determine the retention time for SAG.

- Run the sample and integrate the peak areas of all detected components.
- Calculate the purity of the SAG sample using the following formula:
 - $\text{Purity (\%)} = (\text{Area_SAG} / \text{Area_Total}) * 100$

Protocol 2: Enzymatic Recycling Assay for Intracellular Glutathione Quantification

- Rationale: To validate the efficacy of SAG as a GSH prodrug, it is essential to measure its ability to increase intracellular GSH levels. The Tietze assay is a sensitive and highly specific spectrophotometric method for this purpose.[25]
- Methodology:
 - Cell Culture and Treatment:
 - Plate cells (e.g., primary fibroblasts, hepatocytes) at a suitable density and allow them to adhere overnight.
 - Treat cells with various concentrations of SAG (and a vehicle control) for a predetermined time course (e.g., 4, 8, 24 hours).
 - Sample Preparation (Cell Lysate):
 - Wash cells twice with ice-cold PBS.
 - Lyse the cells and deproteinize the sample by adding 100 μL of 5% metaphosphoric acid.
 - Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 $\times g$ for 10 minutes at 4°C.
 - Carefully collect the supernatant, which contains the acid-soluble thiol fraction including GSH.
 - Assay Procedure (96-well plate format):
 - Prepare a GSH standard curve ranging from 0 to 25 μM .

- Prepare a reaction mixture containing: 150 μ L of 125 mM sodium phosphate buffer with 6.3 mM EDTA (pH 7.5), 10 μ L of 0.4 mg/mL NADPH, 10 μ L of 0.6 mg/mL DTNB (Ellman's Reagent), and 10 μ L of 50 units/mL Glutathione Reductase.
- To separate wells, add 20 μ L of your standards or cell lysate supernatant.
- Initiate the reaction by adding 200 μ L of the reaction mixture to each well.

- Measurement and Analysis:
 - Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5 minutes.
 - Calculate the rate of reaction (Vmax) for each well.
 - Plot the Vmax of the standards against their concentrations to generate a standard curve.
 - Determine the concentration of total glutathione in the samples by interpolating their Vmax values from the standard curve. Normalize the results to the protein content of the cell lysate.

Part 4: Applications in Research and Drug Development

The unique properties of SAG make it a valuable tool in a wide array of research fields and a promising candidate for therapeutic development.

Key Research Applications

- GSH Depletion Models: SAG is highly effective at restoring intracellular GSH in models of genetic deficiency, such as fibroblasts from patients with glutathione synthetase deficiency. [\[11\]](#)[\[12\]](#)[\[14\]](#)
- Hepatoprotection: In preclinical models of liver injury, SAG administration has been shown to protect hepatocytes by restoring the GSH:GSSG ratio, enhancing antioxidant enzyme activity (e.g., SOD), and reducing inflammation via the TLR4/NF- κ B pathway. [\[26\]](#)[\[27\]](#)

- Neuroscience: Due to its ability to cross the blood-brain barrier, SAG is being investigated for its potential to mitigate oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's.[10][28]
- Antiviral Research: SAG has demonstrated the ability to inhibit the replication of Herpes Simplex Virus 1 (HSV-1) in both cell culture and animal models, an effect not seen with GSH administration.[11][12]
- Oncology: Intriguingly, SAG has been shown to selectively induce apoptosis in certain human lymphoma cell lines through a mechanism involving the depletion of intracellular GSH in those specific cancer cells, highlighting a context-dependent activity.[12][29][30]

Considerations for Drug Development

- Formulation Strategies: To maximize bioavailability, SAG is often formulated in delayed-release capsules designed to protect it from the acidic environment of the stomach and release it in the more neutral pH of the small intestine.[6]
- Safety Profile: Toxicological studies support a strong safety profile for SAG. It is not genotoxic or mutagenic, and acute oral toxicity studies show a high LD₅₀ (>2000 mg/kg).[31] A 13-week repeated dose study established a No-Observed-Adverse-Effect Level (NOAEL) of 1500 mg/kg/day, the highest dose tested.[31]
- Regulatory Landscape: SAG is primarily available as a dietary supplement in many regions.[31][32] Its development as a pharmaceutical agent would require rigorous clinical trials to establish efficacy for specific indications.

Conclusion

S-acetyl-L-glutathione represents a significant and intelligent advancement in antioxidant science. By chemically modifying the glutathione molecule, SAG overcomes the fundamental obstacles of instability and poor bioavailability that limit the utility of oral GSH. Its mechanism of action—passive cellular entry followed by intracellular conversion to active GSH—makes it a highly effective agent for replenishing the body's master antioxidant. The robust preclinical data supporting its role in hepatoprotection, neuroprotection, and immune modulation, combined with a favorable safety profile, positions SAG as a molecule of profound interest for both basic research and the development of next-generation therapeutics aimed at combating oxidative

stress-related pathologies. While promising, further large-scale, long-term human clinical trials are necessary to fully realize its therapeutic potential.[1][26]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. her-essentials.com [her-essentials.com]
- 2. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]
- 3. Difference between S-Acetyl-L-Glutathione and Glutathione Competitive Price [biolyphar.com]
- 4. makewell.uk [makewell.uk]
- 5. esliteglutathione.com [esliteglutathione.com]
- 6. US20140100283A1 - Method to Increase Absorption and Bioavailability of Oral Glutathione - Google Patents [patents.google.com]
- 7. S-Acetyl-L-glutathione: Physiological Roles and Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]
- 8. graphyonline.com [graphyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. S-Acetyl-L-glutathione:Preparation; Benefits and Side effects_Chemicalbook [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. S-Acetylglutathione | C12H19N3O7S | CID 9894372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. S-Acetyl-L-glutathione | 3054-47-5 [chemicalbook.com]
- 15. biomol.com [biomol.com]
- 16. S-Acetyl-L-glutathione CAS#: 3054-47-5 [m.chemicalbook.com]
- 17. makewell.co [makewell.co]

- 18. hormonesynergy.com [hormonesynergy.com]
- 19. nbinno.com [nbinno.com]
- 20. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. US2760956A - Production of s-acetyl glutathione - Google Patents [patents.google.com]
- 23. benchchem.com [benchchem.com]
- 24. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 25. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 26. gihichem.com [gihichem.com]
- 27. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. esliteglutathione.com [esliteglutathione.com]
- 29. S-Acetyl-L-glutathione: activities and applications_Chemicalbook [chemicalbook.com]
- 30. S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Safety assessment of S-Acetyl Glutathione for use in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. How to Choose the Best S-Acetyl Glutathione Powder for Food Use [plantin.alibaba.com]
- To cite this document: BenchChem. [Biochemical and physicochemical properties of S-acetyl-L-glutathione]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7981724#biochemical-and-physicochemical-properties-of-s-acetyl-l-glutathione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com